

Application Notes and Protocols for UR-MB-355 in Cell-Based Assays

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Compound of Interest

Compound Name: UR-MB-355

Cat. No.: B12376878

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Introduction

UR-MB-355 is a potent, submicromolar fluorescent ligand designed for the study of the orphan G protein-coupled receptor (GPCR) GPR3 and its closely related receptors, GPR6 and GPR12. [1][2][3] It is a derivative of the known GPR3 ligand AF64394, featuring a 5-TAMRA fluorophore attached via an alkylic linker.[4] This modification enables real-time, non-radioactive investigation of ligand-receptor interactions in living cells through advanced techniques such as Bioluminescence Resonance Energy Transfer (BRET). These application notes provide a comprehensive guide to utilizing **UR-MB-355** in a cell-based NanoBRET assay for the pharmacological characterization of GPR3.

Core Application: NanoBRET-based Ligand Binding Studies

The primary application of **UR-MB-355** is as a fluorescent probe in a NanoBRET saturation binding assay to determine the affinity and binding kinetics of compounds targeting GPR3. This assay offers a signaling pathway-independent method for direct quantification of compound interaction with the receptor.[1][4][5]

Principle of the Assay

The NanoBRET assay leverages energy transfer from a bioluminescent donor to a fluorescent acceptor. In this application, a HEK293 cell line is engineered to stably express GPR3 N-terminally tagged with NanoLuciferase (Nluc-GPR3), which serves as the BRET donor. When the fluorescent ligand **UR-MB-355** binds to Nluc-GPR3, the 5-TAMRA fluorophore (the BRET acceptor) is brought into close proximity to Nluc. Upon addition of the NanoLuc substrate, the energy emitted by Nluc excites the 5-TAMRA, resulting in a detectable BRET signal. This signal is proportional to the amount of **UR-MB-355** bound to the receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for **UR-MB-355** from published studies.

Parameter	Value	Receptor	Cell Line	Assay	Reference
Dissociation Constant (pKd)	6.99	GPR3	HEK293A stably expressing Nluc-GPR3	NanoBRET saturation binding	[4] [6]
Affinity	Submicromolar	GPR3, GPR6, GPR12	Not specified	Not specified	[1] [2] [3]

Experimental Protocols

Protocol 1: NanoBRET Saturation Binding Assay for GPR3 using **UR-MB-355**

This protocol details the steps for performing a NanoBRET saturation binding experiment to determine the affinity of **UR-MB-355** for GPR3.

Materials:

- HEK293A cells stably expressing N-terminally Nluc-tagged GPR3 (Nluc-GPR3)
- **UR-MB-355**

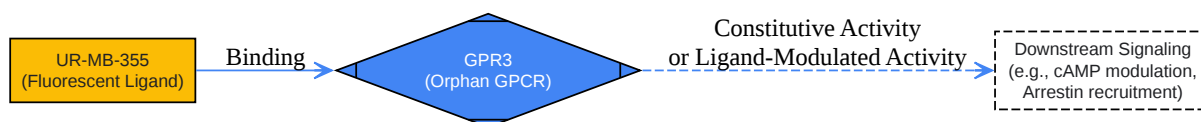
- Nano-Glo® Live Cell Reagent (Promega)
- Opti-MEM® I Reduced Serum Medium (Thermo Fisher Scientific)
- White, opaque 96-well cell culture plates
- BRET-capable plate reader

Procedure:

- Cell Seeding:
 - Culture Nluc-GPR3 expressing HEK293A cells to ~80-90% confluency.
 - Trypsinize and resuspend cells in Opti-MEM®.
 - Seed 2×10^4 cells per well in a 96-well white, opaque plate.
 - Incubate at 37°C, 5% CO₂ for 24 hours.
- Ligand Preparation:
 - Prepare a stock solution of **UR-MB-355** in DMSO.
 - Perform serial dilutions of **UR-MB-355** in Opti-MEM® to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
- Ligand Binding:
 - Carefully remove the growth medium from the cells.
 - Add the diluted **UR-MB-355** solutions to the respective wells.
 - Include wells with vehicle control (Opti-MEM® with DMSO).
 - To determine non-specific binding, include wells with a high concentration of a known, unlabeled GPR3 ligand (e.g., AF64394) in addition to the **UR-MB-355** dilutions.
- BRET Measurement:

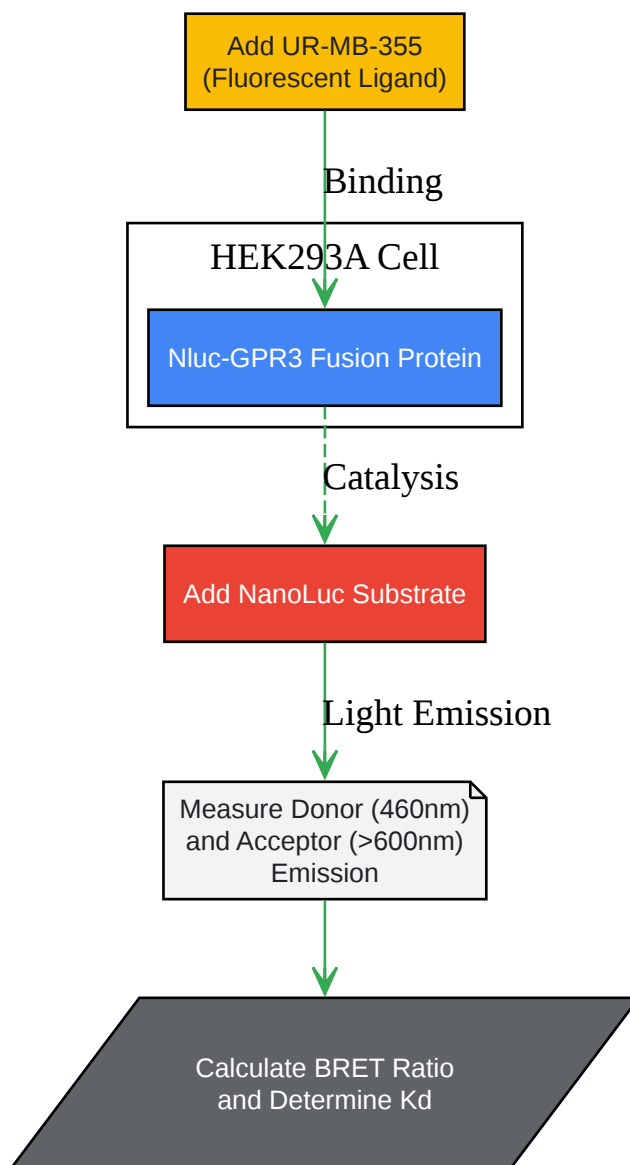
- Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
- Add the reagent to each well.
- Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm for 5-TAMRA).
- Record measurements at various time points to ensure equilibrium is reached.
- Data Analysis:
 - Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
 - Subtract the non-specific binding BRET ratio from the total binding BRET ratio to obtain the specific binding.
 - Plot the specific binding BRET ratio against the concentration of **UR-MB-355**.
 - Fit the data using a non-linear regression model (one-site binding) to determine the K_d and B_{max} values.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: GPR3 Signaling Overview



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Caption: NanoBRET Assay Workflow

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